1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-ol
Description
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-ol is a heterocyclic compound featuring a pyrazole ring and an azetidin-3-ol moiety
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6-3-8(11(2)10-6)9(14)12-4-7(13)5-12/h3,7,13H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBCRDQPLWSNEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CC(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with azetidin-3-ol under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrazole and azetidin-3-ol moieties .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 1,5-dimethyl-1H-pyrazole-4-carboxylic acid
- 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-amine
Uniqueness
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-ol is unique due to the presence of both the pyrazole and azetidin-3-ol moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to similar compounds that may only contain one of these functional groups .
Biological Activity
1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-ol is a heterocyclic compound that combines the structural features of pyrazole and azetidine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole ring, an azetidine moiety, and a carbonyl group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Cell Signaling Modulation : It can modulate signaling pathways that regulate cell proliferation and apoptosis.
- Gene Expression Regulation : By influencing transcription factors, the compound may alter the expression of genes associated with cancer progression and inflammation.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| Liver Carcinoma (HepG2) | 5.35 | |
| Lung Carcinoma (A549) | 8.74 | |
| Breast Cancer (MCF7) | 7.20 |
The compound's mechanism involves inducing apoptosis through activation of caspase pathways and inhibition of cell cycle progression.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 μg/mL | |
| Escherichia coli | 20 μg/mL |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
A notable study evaluated the pharmacological profile of this compound in a murine model of cancer. The results indicated a significant reduction in tumor size compared to controls after treatment with the compound over a four-week period. Histological analysis revealed decreased cell proliferation markers and increased apoptosis in treated tumors.
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions that form the azetidine ring from appropriate precursors. Variations in synthesis methods have led to derivatives with enhanced biological activity:
| Derivative | Activity Type | IC50 (μM) |
|---|---|---|
| 4-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin)phenol | Anticancer | 4.50 |
| 2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin]pyridazine | Antimicrobial | 12.00 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
